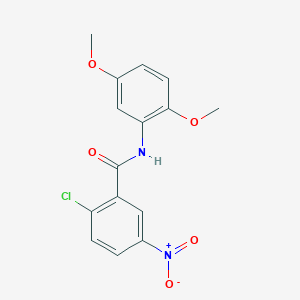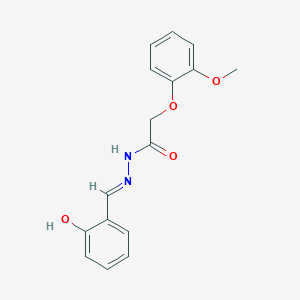
3-fluoro-N-(2-methyl-4-nitrophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-fluoro-N-(2-methyl-4-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluoro group, a nitro group, and a methyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(2-methyl-4-nitrophenyl)benzamide typically involves the reaction of 3-fluorobenzoyl chloride with 2-methyl-4-nitroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality product.
化学反应分析
Types of Reactions
3-fluoro-N-(2-methyl-4-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The fluoro group can be substituted with other nucleophiles, such as hydroxide ions, under basic conditions.
Substitution: The benzamide group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ammonia, primary amines, thiols.
Major Products Formed
Oxidation: 3-amino-N-(2-methyl-4-nitrophenyl)benzamide.
Reduction: 3-hydroxy-N-(2-methyl-4-nitrophenyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学研究应用
3-fluoro-N-(2-methyl-4-nitrophenyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs with anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-fluoro-N-(2-methyl-4-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoro group enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes, while the nitro group can participate in redox reactions, altering the compound’s reactivity and binding affinity. The benzamide moiety provides a scaffold for further functionalization and optimization of the compound’s properties.
相似化合物的比较
Similar Compounds
3-fluoro-N-(3-methoxyphenyl)benzamide: Similar structure but with a methoxy group instead of a nitro group.
4-fluoro-N-(2-methyl-3-nitrophenyl)benzamide: Similar structure but with the fluoro group at the 4-position instead of the 3-position.
Benzoic acid, (4-fluoro-3-nitrophenyl)methyl ester: Similar structure but with a benzoic acid ester instead of a benzamide.
Uniqueness
3-fluoro-N-(2-methyl-4-nitrophenyl)benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both a fluoro and a nitro group on the benzene ring allows for unique reactivity and interactions with molecular targets, making it a valuable compound for research and development in various fields.
属性
分子式 |
C14H11FN2O3 |
|---|---|
分子量 |
274.25 g/mol |
IUPAC 名称 |
3-fluoro-N-(2-methyl-4-nitrophenyl)benzamide |
InChI |
InChI=1S/C14H11FN2O3/c1-9-7-12(17(19)20)5-6-13(9)16-14(18)10-3-2-4-11(15)8-10/h2-8H,1H3,(H,16,18) |
InChI 键 |
NLUINASLRWXXCF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{(Z)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-ethoxyphenyl acetate](/img/structure/B11691074.png)
![7-bromo-4-(3-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11691075.png)
![N-[(E)-(4-chlorophenyl)methylidene]-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine](/img/structure/B11691077.png)

![N-{(1Z)-3-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11691103.png)
![(4Z)-4-[2-(2,5-dichlorophenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11691108.png)
![N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B11691112.png)
![(2Z,5Z)-5-(4-methoxybenzylidene)-3-(3-methylphenyl)-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11691114.png)

![N'-[(E)-(3-bromo-4,5-dimethoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B11691129.png)

![N'-[(E)-[3-(Benzyloxy)phenyl]methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11691144.png)
![4-[(E)-({[3-(1,2-Dihydro-5-acenaphthylenyl)-1H-pyrazol-5-YL]carbonyl}hydrazono)methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B11691160.png)
![ethyl (2Z)-7-methyl-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11691163.png)
